4-Heptyloxy-2-chlorobenzoic acid
Description
4-Heptyloxy-2-chlorobenzoic acid is a benzoic acid derivative featuring a heptyloxy group (-O-C₇H₁₅) at the para position (C4) and a chlorine atom at the ortho position (C2). Such modifications influence solubility, melting points, and reactivity, making it a candidate for applications in pharmaceuticals, agrochemicals, or material science .
Properties
Molecular Formula |
C14H19ClO3 |
|---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
2-chloro-4-heptoxybenzoic acid |
InChI |
InChI=1S/C14H19ClO3/c1-2-3-4-5-6-9-18-11-7-8-12(14(16)17)13(15)10-11/h7-8,10H,2-6,9H2,1H3,(H,16,17) |
InChI Key |
CKWWYLOAEJFWGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC(=C(C=C1)C(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds for Comparison:
4-Acetoxy-2-chlorobenzoic acid (CAS 118665-22-8): Acetoxy (-OAc) at C4, Cl at C2.
4-Hydroxybenzoic acid (CAS 99-96-7): Hydroxyl (-OH) at C3.
2-(4-Chloro-2-methoxyphenyl)benzoic acid (CAS 1261896-06-3): Methoxy (-OMe) at C2, Cl at C4 on a biphenyl system.
3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid (CAS 832740-30-4): Phenoxy-methyl group at C3, Cl at C5.
Table 1: Substituent-Driven Property Comparison
*Estimated based on heptyloxy’s contribution to lipophilicity .
Key Observations:
- Lipophilicity : The heptyloxy group in this compound significantly increases LogP compared to acetoxy or hydroxyl analogs, enhancing membrane permeability but reducing aqueous solubility .
- Melting Points : Bulky alkoxy chains (e.g., heptyloxy) disrupt crystal packing, likely lowering melting points relative to 4-hydroxybenzoic acid (213–215°C) .
- Reactivity : The electron-withdrawing chlorine at C2 increases acidity (lower pKa) compared to unsubstituted benzoic acids. The heptyloxy group may sterically hinder reactions at the carboxylic acid group, unlike smaller substituents (e.g., -OH, -OAc) .
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